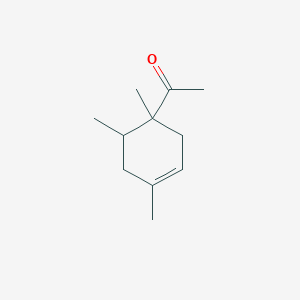![molecular formula C9H10BrNO B8613127 (E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE](/img/structure/B8613127.png)
(E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propanone oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions, leading to the formation of the oxime derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
4-Bromoacetophenone: A precursor in the synthesis of (E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE.
4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different functional groups.
4-Bromobenzaldehyde: A related compound with an aldehyde group instead of an oxime.
Uniqueness: this compound is unique due to its specific combination of a bromine-substituted phenyl ring and an oxime group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10BrNO |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H10BrNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3 |
Clé InChI |
UDYAQLHGHOJCEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)CC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzamide,4-amino-n-(butylsulfonyl)-3-[[(2,4-dichlorophenyl)methyl]amino]-](/img/structure/B8613126.png)

![Ethyl (3Z)-3-amino-3-{[2-(dimethylamino)ethyl]imino}propanoate](/img/structure/B8613147.png)


